![molecular formula C19H22N2OS B5771552 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5771552.png)
4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib, which is a drug used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. However,
Mecanismo De Acción
The mechanism of action of 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves the inhibition of several protein kinases that are involved in cancer cell proliferation and survival. This compound inhibits the activity of RAF kinases, which are involved in the MAPK/ERK signaling pathway that regulates cell growth and survival. Additionally, 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide inhibits the activity of VEGFR-2, PDGFR-β, and FLT-3, which are involved in angiogenesis, tumor growth, and metastasis.
Biochemical and Physiological Effects:
4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has several biochemical and physiological effects. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, which is a programmed cell death mechanism. Additionally, 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide inhibits angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide in lab experiments include its ability to inhibit multiple signaling pathways that are involved in cancer cell growth and survival. This compound has been extensively studied in preclinical and clinical trials and has shown promising results in the treatment of various types of cancer. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects. Additionally, this compound is expensive and challenging to synthesize, which limits its availability for research purposes.
Direcciones Futuras
There are several future directions for the research on 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide. One of the significant directions is to explore the potential of this compound in combination with other drugs for the treatment of cancer. Studies have shown that combining 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide with other drugs, such as chemotherapy and immunotherapy, can enhance its efficacy and reduce its toxicity. Additionally, future research can focus on the development of new analogs of 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide with improved efficacy and reduced toxicity. Finally, studies can explore the potential of this compound in the treatment of other diseases, such as autoimmune diseases and inflammatory disorders.
Conclusion:
In conclusion, 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been extensively studied for its potential applications in cancer research, and its mechanism of action involves the inhibition of multiple signaling pathways that are involved in cancer cell growth and survival. Although this compound has several advantages in lab experiments, it also has limitations, including its potential toxicity and side effects. However, future research can explore the potential of this compound in combination with other drugs and the development of new analogs with improved efficacy and reduced toxicity.
Métodos De Síntesis
The synthesis of 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide involves several steps. The first step involves the reaction of 4-chlorobenzoyl chloride with tert-butylamine to form 4-tert-butylbenzamide. The second step involves the reaction of 4-tert-butylbenzamide with thionyl chloride to form 4-tert-butylbenzoyl chloride. The third step involves the reaction of 4-tert-butylbenzoyl chloride with 2-methylaniline to form 4-tert-butyl-N-(2-methylphenyl)benzamide. The final step involves the reaction of 4-tert-butyl-N-(2-methylphenyl)benzamide with carbon disulfide and sodium hydroxide to form 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide.
Aplicaciones Científicas De Investigación
4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in cancer research. Studies have shown that 4-tert-butyl-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide inhibits the growth of cancer cells by targeting multiple signaling pathways that are involved in cancer cell proliferation and survival. This compound has been found to inhibit the activity of several protein kinases, including RAF kinases, VEGFR-2, PDGFR-β, and FLT-3, which are known to play a crucial role in cancer cell growth and survival.
Propiedades
IUPAC Name |
4-tert-butyl-N-[(2-methylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2OS/c1-13-7-5-6-8-16(13)20-18(23)21-17(22)14-9-11-15(12-10-14)19(2,3)4/h5-12H,1-4H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXIZGUAQUOTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

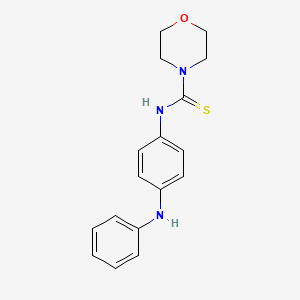
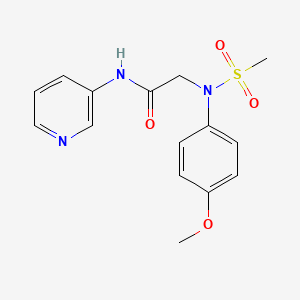
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5771492.png)
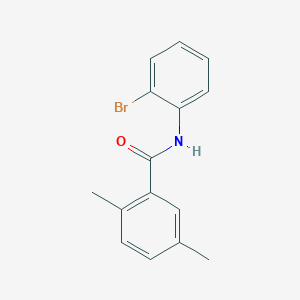
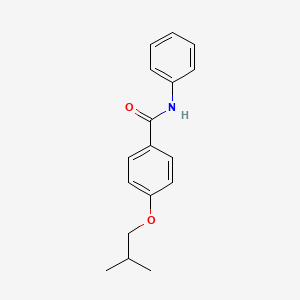
![1-({[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B5771518.png)
![2-(4-ethylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5771525.png)
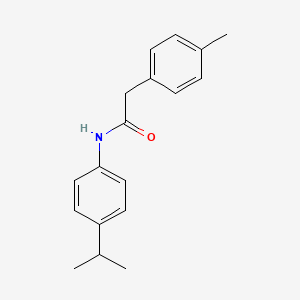
![1-{4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]phenyl}ethanone](/img/structure/B5771544.png)

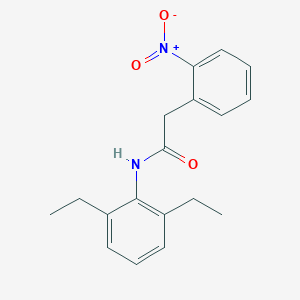
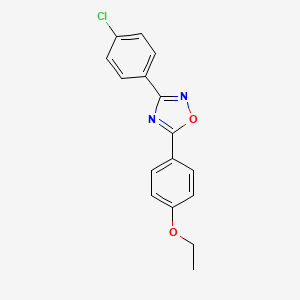
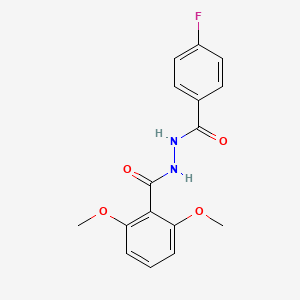
![N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5771575.png)